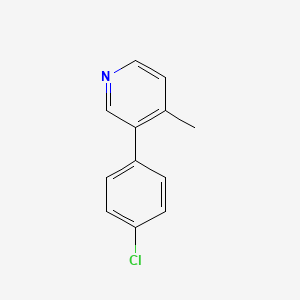

3-(4-Chlorophenyl)-4-methylpyridine

Descripción

Significance of Pyridine (B92270) Scaffolds in Chemical Biology and Medicinal Chemistry

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. rsc.org This is due to its frequent appearance in a wide array of FDA-approved drugs and biologically active compounds. rsc.orgrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts basicity, allowing for the formation of salts which can improve solubility and handling of drug candidates. nih.gov

Pyridine-based structures are integral to numerous therapeutic agents with diverse applications, including treatments for tuberculosis, HIV/AIDS, cancer, and hypertension. tulane.edu Their prevalence stems from their ability to interact with biological targets and the relative ease with which their structure can be modified to fine-tune pharmacological activity. rsc.orgtandfonline.com The pyridine framework is found in essential natural molecules like niacin (vitamin B3) and coenzymes such as NAD and NADP, highlighting its fundamental role in biological systems. nih.govtandfonline.com The synthetic versatility of the pyridine ring allows chemists to create large libraries of compounds for screening, accelerating the discovery of new and potent therapeutic leads. rsc.orgnih.gov

Rationale for Investigating Halogenated Phenyl-Substituted Pyridines

The introduction of halogens, such as chlorine, into organic molecules is a common and powerful strategy in drug design. acs.org Halogen atoms can significantly alter a molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. acs.org In the case of 3-(4-Chlorophenyl)-4-methylpyridine, the 4-chlorophenyl group is of particular interest. The chlorine atom can modulate the electronic properties of the phenyl ring and engage in specific halogen bonding interactions, which can be crucial for molecular recognition at a biological target.

Furthermore, halogenated phenylpyridines serve as versatile building blocks in organic synthesis. nih.gov The halogen atom provides a reactive handle for cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of more complex poly-aromatic structures. nih.gov This synthetic utility allows for the creation of diverse molecular architectures for evaluation in areas like agrochemicals and materials science, in addition to pharmaceuticals. nih.gov

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound is primarily focused on its potential as a synthetic intermediate. Researchers are interested in this compound as a building block for creating more elaborate molecules with potential biological activity or novel material properties. The specific arrangement of the 4-chlorophenyl group at the 3-position and the methyl group at the 4-position of the pyridine ring offers a distinct steric and electronic profile for further chemical modifications.

The primary objectives of research involving this compound include:

Exploring new synthetic methodologies: Developing novel and efficient reactions using this compound as a starting material.

Building libraries of novel compounds: Utilizing it as a scaffold to generate a series of related molecules for screening in drug discovery programs or for testing in materials science applications.

Structure-Activity Relationship (SAR) studies: Incorporating this moiety into larger molecules to systematically study how this specific substitution pattern influences biological activity.

The compound is available from chemical suppliers for research and development purposes, facilitating its use in these academic and industrial pursuits. bldpharm.comjk-sci.com

Chemical Data for this compound

| Property | Value |

| CAS Number | 1187163-33-2 |

| Molecular Formula | C₁₂H₁₀ClN |

| Formula Weight | 203.67 g/mol |

| MDL Number | MFCD13152443 |

| Chemical Purity | 97% |

Data sourced from J&K Scientific. jk-sci.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-6-7-14-8-12(9)10-2-4-11(13)5-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNYGQODTXTCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 3 4 Chlorophenyl 4 Methylpyridine

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the connectivity and chemical environment of each atom.

¹H-NMR Spectroscopy: The proton NMR spectrum of 3-(4-Chlorophenyl)-4-methylpyridine is expected to show distinct signals for the methyl group and the aromatic protons on both the pyridine (B92270) and chlorophenyl rings.

Methyl Protons: A singlet is predicted for the methyl group (–CH₃) attached to the pyridine ring, likely appearing in the upfield region of the aromatic spectrum, estimated around 2.2–2.5 ppm. uci.edu

Pyridine Protons: The pyridine ring has three protons. The proton at the C2 position is expected to be a singlet or a narrow doublet, appearing at the most downfield position (δ ≈ 8.5–8.8 ppm) due to the strong deshielding effect of the adjacent nitrogen atom. The protons at the C5 and C6 positions would likely appear as doublets or multiplets in the range of δ 7.2–8.6 ppm. The precise shifts and coupling patterns are influenced by the electronic effects of the chlorophenyl and methyl substituents.

Chlorophenyl Protons: The 4-chlorophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (δ ≈ 7.3–7.6 ppm). The protons ortho to the chlorine atom (H-3' and H-5') will have a different chemical shift from the protons meta to the chlorine (H-2' and H-6'). rsc.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule.

Methyl Carbon: The methyl carbon is expected to produce a signal in the aliphatic region, typically around δ 18–25 ppm.

Aromatic Carbons: The spectrum will show distinct signals for the nine aromatic carbons. The carbon atoms of the pyridine ring are expected in the range of δ 120–158 ppm, with the carbons adjacent to the nitrogen (C2 and C6) being the most downfield. rsc.org The carbons of the chlorophenyl ring will also appear in the aromatic region, with the carbon atom bonded to the chlorine (C-4') showing a characteristic shift around δ 134–138 ppm. The carbon atom attached to the pyridine ring (C-1') would also have a distinct chemical shift. rsc.orgresearchgate.net

Interactive Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| Methyl (–CH₃) | 2.2 - 2.5 | Singlet (s) |

| Pyridine H-2 | 8.5 - 8.8 | Singlet (s) or Doublet (d) |

| Pyridine H-5 | 7.2 - 7.5 | Doublet (d) |

| Pyridine H-6 | 8.4 - 8.6 | Doublet (d) |

| Chlorophenyl H-2', H-6' | 7.4 - 7.6 | Doublet (d) |

| Chlorophenyl H-3', H-5' | 7.3 - 7.5 | Doublet (d) |

Interactive Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Methyl (–CH₃) | 18 - 25 |

| Pyridine C-5 | 121 - 124 |

| Chlorophenyl C-2', C-6' | 128 - 131 |

| Chlorophenyl C-3', C-5' | 128 - 130 |

| Pyridine C-3 | 134 - 137 |

| Chlorophenyl C-4' (C-Cl) | 134 - 138 |

| Chlorophenyl C-1' | 136 - 139 |

| Pyridine C-4 (C-CH₃) | 145 - 148 |

| Pyridine C-2 | 148 - 152 |

| Pyridine C-6 | 150 - 153 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. It is an effective tool for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

Aromatic C-H Stretching: These vibrations are typically observed as a group of weak to medium bands in the 3000–3100 cm⁻¹ region. pw.edu.pl

Aliphatic C-H Stretching: The methyl group will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, in the range of 2850–2980 cm⁻¹.

C=C and C=N Ring Stretching: The pyridine and phenyl rings will exhibit characteristic skeletal vibrations in the 1400–1620 cm⁻¹ region. Pyridine itself shows strong bands in this area. nist.gov

C-Cl Stretching: A strong absorption band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹, which is characteristic for aryl chlorides. nih.gov

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted aromatic rings appear in the 750–900 cm⁻¹ region and can provide information about the substitution pattern.

Interactive Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2980 | Medium |

| Aromatic C=C and C=N Ring Stretch | 1400 - 1620 | Strong to Medium |

| C-Cl Stretch | 1000 - 1100 | Strong |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and valuable structural information from the fragmentation pattern.

For this compound (C₁₂H₁₀ClN), the molecular weight is approximately 203.67 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺˙). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a second peak ([M+2]⁺˙) that is about one-third the intensity of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope. ucdavis.edu

Plausible fragmentation pathways would include:

Loss of a methyl radical (–CH₃): This would result in a fragment ion at [M-15]⁺.

Loss of a hydrogen cyanide (HCN) molecule from the pyridine ring.

Cleavage of the C-C bond between the two aromatic rings, leading to ions corresponding to the 4-chlorophenyl cation (m/z 111/113) and the 4-methylpyridine (B42270) radical cation (m/z 92).

Loss of a chlorine radical (–Cl): This would result in a fragment ion at [M-35]⁺.

Interactive Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Notes |

| 203/205 | [C₁₂H₁₀ClN]⁺˙ (Molecular Ion) | Isotopic pattern due to ³⁵Cl/³⁷Cl |

| 188/190 | [M - CH₃]⁺ | Loss of the methyl group |

| 168 | [M - Cl]⁺ | Loss of the chlorine atom |

| 111/113 | [C₆H₄Cl]⁺ | 4-chlorophenyl cation |

| 92 | [C₆H₆N]⁺ | 4-methylpyridinyl fragment |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. youtube.comyoutube.com By diffracting X-rays off a single crystal, one can generate an electron density map from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous structural information, most notably:

The precise bond lengths and angles of both the pyridine and chlorophenyl rings.

The planarity of each aromatic ring.

The arrangement of molecules in the crystal lattice, revealing intermolecular interactions such as π-π stacking or C-H···π interactions that stabilize the solid-state structure. researchgate.net

Without experimental data, it is predicted that steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyridine ring would prevent the molecule from being fully planar.

Conformational Analysis and Stereochemistry

The primary factors influencing this conformation are:

Steric Hindrance: Repulsive interactions between the hydrogen atoms at the 2' and 6' positions of the phenyl ring and the substituents/hydrogens at the 2 and 4 positions of the pyridine ring will destabilize planar conformations. The presence of the 4-methyl group introduces additional steric bulk compared to an unsubstituted biphenyl (B1667301) system. libretexts.org

Electronic Effects: Conjugation between the π-systems of the two aromatic rings favors a more planar arrangement to maximize orbital overlap. However, this stabilizing effect is often outweighed by steric repulsion. ic.ac.uk

The balance between these opposing forces typically results in a non-planar, twisted conformation in the ground state, with a predicted dihedral angle likely in the range of 30-60 degrees. acs.org The energy barrier to rotation around the C-C bond determines whether distinct conformational isomers (atropisomers) can be isolated at room temperature. For most non-ortho-substituted biphenyls, this barrier is low, allowing for rapid interconversion between enantiomeric twisted conformations. libretexts.orgrsc.org

Theoretical and Computational Investigations of 3 4 Chlorophenyl 4 Methylpyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules like 3-(4-Chlorophenyl)-4-methylpyridine. nih.gov Methods such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) are commonly employed to optimize the molecular geometry and calculate various molecular parameters. researchgate.netmdpi.com These calculations provide a foundational understanding of the molecule's intrinsic properties.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's chemical reactivity and electronic transitions. youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. xisdxjxsu.asianiscair.res.in A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine (B92270) ring and the chlorophenyl moiety, while the LUMO would also be located across the π-system of the entire molecule. Charge transfer is anticipated to occur within the molecule, a phenomenon confirmed by a calculated HOMO-LUMO energy gap. Theoretical calculations for similar substituted pyridine derivatives suggest that the energy gap is a key indicator of the molecule's reactivity. niscair.res.inirjweb.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.26 |

| ELUMO | -0.88 |

| Energy Gap (ΔE) | 5.38 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP surface is color-coded, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the MEP map would reveal a region of strong negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. nih.govresearchgate.net The chlorine atom on the phenyl ring would also contribute to the electrostatic potential distribution. Such analyses are crucial for understanding intermolecular interactions and predicting the reactivity of substituted pyridines. researchgate.netnih.gov

Mulliken population analysis is a method used to calculate partial atomic charges, which provides insight into the electronic structure and charge distribution within a molecule. wikipedia.org These calculated charges are influential on various molecular properties, including the dipole moment and polarizability. It is important to note, however, that Mulliken charges can be highly dependent on the basis set used in the calculation. wikipedia.orguni-muenchen.de

For this compound, the nitrogen atom is expected to carry a significant negative charge, consistent with its high electronegativity. The carbon atoms of the pyridine and phenyl rings would exhibit varying charges based on their chemical environment, and the hydrogen atoms would generally possess positive charges. This charge distribution is fundamental to understanding the molecule's reactivity and intermolecular interactions.

| Atom | Charge (a.u.) |

|---|---|

| N (Pyridine) | -0.55 |

| C (Attached to N) | 0.21 |

| C (Methyl Group) | -0.18 |

| Cl | -0.09 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations allow for the exploration of conformational landscapes, flexibility, and intermolecular interactions, such as those with solvent molecules or biological macromolecules. acs.orgnih.gov For this compound, a key conformational feature is the rotation around the single bond connecting the phenyl and pyridine rings. MD simulations can determine the preferred dihedral angle and the energy barriers associated with this rotation, providing insight into the molecule's three-dimensional structure and flexibility in different environments. Such studies are essential for understanding how the molecule might bind to a receptor active site. nih.gov

Prediction of Spectroscopic Parameters (e.g., Theoretical IR and NMR Spectra)

Computational methods, particularly DFT, can accurately predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Theoretical Infrared (IR) Spectrum: The vibrational frequencies of this compound can be calculated and compared with experimental FT-IR spectra. nih.gov Key vibrational modes would include C-H stretching in the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the pyridine ring, and the characteristic C-Cl stretching vibration. cdnsciencepub.com

Theoretical Nuclear Magnetic Resonance (NMR) Spectrum: The 1H and 13C NMR chemical shifts can also be predicted computationally. For this compound, distinct signals would be expected for the protons of the methyl group and the protons on both the pyridine and chlorophenyl rings. pw.edu.plyoutube.com The chemical shifts of the pyridine ring protons are influenced by the electronegative nitrogen atom, typically appearing at lower fields. acs.org

| Spectroscopy | Feature | Predicted Range |

|---|---|---|

| IR (cm-1) | Aromatic C-H Stretch | 3000-3100 |

| Methyl C-H Stretch | 2850-2960 | |

| C=N/C=C Stretch | 1400-1600 | |

| C-Cl Stretch | 1000-1100 | |

| 1H NMR (ppm) | Pyridine H | 7.0-8.5 |

| Phenyl H | 7.2-7.5 | |

| Methyl H | 2.3-2.5 |

Computational Design and Virtual Screening of this compound Analogs

The core structure of this compound serves as a scaffold that can be modified to create analogs with potentially enhanced biological activities. researchgate.net Computational design and virtual screening are powerful techniques in drug discovery used to identify promising new compounds from large databases. ijfmr.comnih.gov Ligand-based virtual screening, for example, can identify molecules with similar pharmacophoric features to a known active compound. nih.govresearchgate.netacs.org

Analogs of this compound could be designed by altering substituents on either the pyridine or the phenyl ring. These virtual libraries of compounds can then be screened in silico against specific biological targets, such as enzymes or receptors, using molecular docking to predict binding affinities and modes. nih.gov This approach accelerates the identification of lead compounds for further experimental testing. Studies on related scaffolds, such as 3-(4-chlorophenyl)pyrazole derivatives, have shown that this core structure can be a promising starting point for developing new therapeutic agents. nih.gov

Emerging Research Applications and Future Perspectives for 3 4 Chlorophenyl 4 Methylpyridine

Role in Chemical Biology Probe Development

Chemical probes are selective small-molecule modulators that enable the study of protein function in complex biological systems like cells and organisms. These tools are invaluable as they can be used to rapidly and often reversibly interact with a molecular target, providing temporal control that complements genetic methods.

While 3-(4-Chlorophenyl)-4-methylpyridine has not yet been established as a mainstream chemical probe, its scaffold is a promising starting point for probe development. The development of a chemical probe requires a scaffold that can be selectively functionalized to incorporate reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling, without losing affinity for its intended target. The this compound structure offers several potential sites for such modification on both the pyridine (B92270) and phenyl rings.

Future research could focus on synthesizing a library of derivatives to identify compounds with high affinity and selectivity for a particular biological target. Once a potent binder is identified, it could be further elaborated into an activity-based probe (ABP) or a visualization tool to study target engagement and localization within a cellular context.

Potential as a Scaffold for Rational Compound Design Initiatives

Rational compound design leverages the known structure and biological activity of a parent molecule to design and synthesize new, more potent, and selective derivatives. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to form key interactions with biological targets. researchgate.net The inclusion of a 4-chlorophenyl group further enhances its potential, as this moiety is frequently used to improve the pharmacological properties of lead compounds.

Research on structurally related compounds demonstrates the utility of the chlorophenyl-heterocycle motif in generating biological activity. For instance, derivatives of 3-(4-chlorophenyl)-pyrazole have shown promising in vitro antifungal and antitubercular activity. nih.gov Similarly, the introduction of a 4-chlorophenyl group onto a pyrido[3,4-d]pyridazine (B3350088) core yielded a compound with both anticancer and anti-inflammatory properties. nih.gov In another example, derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine were found to exhibit significant analgesic and hypotensive effects. nih.gov

These findings underscore the value of the this compound core as a foundational scaffold for new rational design initiatives. By systematically modifying the core, researchers can explore a wide range of biological targets.

Table 1: Biological Activities of Structurally Related Chlorophenyl-Heterocycles

| Scaffold | Derivative Class | Investigated Biological Activity |

|---|---|---|

| Pyrazole | 3-(4-chlorophenyl)-4-substituted pyrazoles | Antifungal, Antitubercular nih.gov |

| Pyrido[3,4-d]pyridazine | 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one | Anticancer, Anti-inflammatory nih.gov |

| Piperidine (B6355638) | 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | Analgesic, Hypotensive nih.gov |

Advanced Materials Science Applications (e.g., Nonlinear Optics)

In the field of materials science, organic molecules with specific electronic properties are sought for applications such as nonlinear optics (NLO). NLO materials can alter the properties of light that passes through them and are essential for technologies like frequency conversion and optical switching. Compounds that exhibit NLO properties often possess a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer.

Currently, there is no published research investigating this compound for advanced materials science applications. However, its bi-aryl structure forms a basic conjugated system. This scaffold presents a theoretical platform for the rational design of NLO materials. Future research could involve the strategic addition of strong electron-donating groups (like -NH2 or -OCH3) and electron-withdrawing groups (like -NO2 or -CN) at different positions on the pyridine and phenyl rings. Such modifications could induce the necessary electronic asymmetry to generate significant NLO responses. The synthesis and characterization of these new derivatives could open a new and unexplored application space for this compound class.

Interdisciplinary Research Avenues in Synthetic Biology and Cheminformatics

The future of chemical research lies in its integration with other disciplines. For this compound, significant opportunities exist at the intersection of chemistry with synthetic biology and cheminformatics.

Cheminformatics: Cheminformatics employs computational methods to analyze chemical and biological data, accelerating the drug discovery process. Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADME (absorption, distribution, metabolism, and excretion) predictions are standard tools. For related chlorophenyl-heterocycles, in silico studies have already proven valuable. Molecular docking has been used to explain the interaction of compounds with target enzymes, and ADME predictions have helped to assess the drug-likeness of novel thiazole (B1198619) derivatives bearing a 4-chlorophenyl group. nih.govresearchgate.net These same computational workflows can be directly applied to virtual libraries based on the this compound scaffold. This would enable the high-throughput screening of thousands of potential derivatives against various biological targets, prioritizing the most promising candidates for synthesis and biological testing, thereby saving significant time and resources.

Synthetic Biology: Synthetic biology involves the design and construction of new biological parts, devices, and systems. nih.gov While direct applications for this compound are not yet defined, future interdisciplinary work could head in several directions. Researchers could explore using synthetic biology to create novel biosynthetic pathways for producing complex pyridine alkaloids, potentially using precursor molecules related to this compound. Conversely, derivatives of this compound could be screened for their ability to modulate engineered biological circuits. For example, a molecule could be designed to act as a specific activator or inhibitor for a transcription factor in a custom-built genetic switch, providing external chemical control over a synthetic cellular process. This represents a long-term, but potentially high-impact, research frontier.

Q & A

Synthetic Routes and Optimization

Basic: What are the common synthetic strategies for 3-(4-chlorophenyl)-4-methylpyridine? Methodological Answer: The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura, where a pyridine boronic acid reacts with 4-chlorophenyl halides. Alternatively, nucleophilic aromatic substitution (e.g., replacing a halogen on pyridine with a chlorophenyl group) may be employed under basic conditions. Key factors include catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki) and solvent optimization (e.g., toluene/water mixtures) .

Advanced: How can regioselectivity challenges in introducing substituents be addressed? Methodological Answer: Regioselectivity is influenced by directing groups and reaction conditions. For example, using meta-directing groups on pyridine or employing steric hindrance (e.g., bulky ligands in catalysts) to favor substitution at the 3-position. Computational modeling (DFT) can predict reactive sites, while in situ NMR monitors intermediate formation .

Structural and Spectroscopic Characterization

Basic: What spectroscopic techniques are essential for confirming the structure? Methodological Answer: High-resolution NMR (¹H/¹³C) identifies substituent positions (e.g., methyl at C4 and chlorophenyl at C3). IR spectroscopy confirms functional groups (e.g., C-Cl stretch at ~750 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight .

Advanced: How does X-ray crystallography inform molecular conformation and reactivity? Methodological Answer: Crystallographic analysis reveals dihedral angles between aromatic rings (e.g., ~48° between pyridine and chlorophenyl in analogs), impacting conjugation and intermolecular interactions. Hydrogen-bonding patterns (e.g., N–H⋯N synthons) guide crystal packing and solubility predictions .

Biological Activity and Target Identification

Basic: What are potential biological targets for this compound? Methodological Answer: Pyridine-chlorophenyl derivatives are explored as enzyme inhibitors (e.g., aromatase) or antibacterial intermediates. Initial screening via molecular docking against protein databases (PDB) identifies binding affinities to targets like cytochrome P450 .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity? Methodological Answer: Systematic substitution at C4 (e.g., methyl vs. ethyl) and C3 (e.g., chloro vs. fluoro) followed by in vitro assays (e.g., IC₅₀ determination) quantifies activity changes. QSAR models correlate electronic (Hammett σ) and steric parameters (Taft Es) with efficacy .

Addressing Data Contradictions

Advanced: How to resolve discrepancies in reaction yields or by-product formation? Methodological Answer: Mechanistic studies (e.g., kinetic isotope effects) identify rate-limiting steps. GC-MS monitors intermediates, while reaction optimization (e.g., varying bases from NaOH to K₂CO₃) minimizes side reactions. Contradictions in regioselectivity may arise from competing pathways, resolved via transition-state analysis .

Safety and Handling Protocols

Basic: What safety measures are critical during synthesis? Methodological Answer: Use fume hoods, nitrile gloves, and eye protection. Avoid skin contact due to potential toxicity (H313). Store in airtight containers away from oxidizers (P403+P233) .

Advanced: How to assess toxicity and environmental impact? Methodological Answer: Perform Ames tests for mutagenicity and Daphnia magna LC₅₀ assays for ecotoxicity. Computational tools (e.g., ECOSAR) predict biodegradability and bioaccumulation potential .

Analytical Challenges and Stability

Advanced: How to ensure compound purity and stability under varying conditions? Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products (e.g., hydrolysis of methyl groups). Lyophilization improves long-term storage. Chiral separation (if applicable) uses HPLC with amylose columns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.